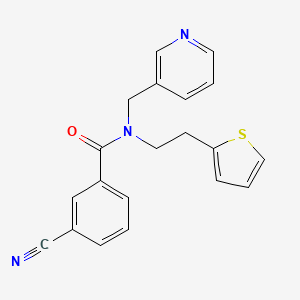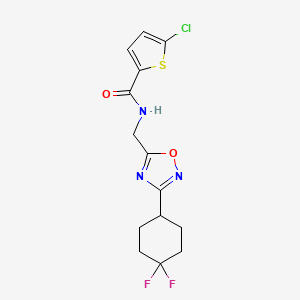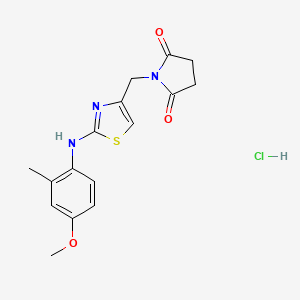![molecular formula C15H20N2O4 B2444798 (5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone CAS No. 1421491-46-4](/img/structure/B2444798.png)
(5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, which is a part of the compound , has been achieved through a novel Prins cascade process. This process involves the coupling of aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide . This is the first report of the synthesis of spiromorpholinotetrahydropyran derivatives through a Prins bicyclization .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Prins cascade process. This process involves the coupling of aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide . This reaction leads to the formation of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives .
Scientific Research Applications
Synthesis Techniques and Chemical Properties
The synthesis and chemical properties of compounds similar to (5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone have been explored in various studies. For example, the regio- and stereoselective synthesis of novel trispiropyrrolidine/thiapyrrolizidines utilized a similar dipolarophile, indicating the potential for creating complex molecular structures using efficient synthesis methods in green chemistry contexts (Singh & Singh, 2017). Additionally, the crystal structure and biological activity of closely related compounds have been characterized, highlighting their significance in the development of novel materials with potential applications in drug discovery and material science (Yuan et al., 2017).
Mechanistic Insights and Biological Applications
Mechanistic studies and biological applications of structurally similar compounds have been reported, providing insights into the interaction of these molecules with biological systems. For instance, the metabolism of strained rings in certain compounds underscores the role of specific enzymes in the biotransformation of complex structures, which could inform drug design and discovery processes (Li et al., 2019). Moreover, the discovery of novel microsomal epoxide hydrolase-catalyzed hydration reactions for spiro oxetane-containing compounds opens new avenues for understanding drug metabolism and developing more stable and effective therapeutic agents (Li et al., 2016).
Drug Discovery and Development
The exploration of novel scaffolds for drug discovery, such as the 6-azaspiro[4.3]alkanes synthesized from related ketones, demonstrates the potential of using complex spirocyclic compounds in the development of new therapeutic agents (Chalyk et al., 2017). Such studies are crucial for expanding the chemical space available for drug development and for finding novel treatments for various diseases.
properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-14(12-9-13(21-16-12)11-1-2-11)17-5-8-20-15(10-17)3-6-19-7-4-15/h9,11H,1-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFYLTKICJUULX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCOC4(C3)CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2444715.png)



![2-Methyl-4-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2444724.png)
![1-(4-Chlorophenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2444727.png)
![N-(2-(dimethylamino)ethyl)-3-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2444728.png)


![4-(8-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2444731.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-4-ethoxybenzamide](/img/structure/B2444733.png)
![N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide](/img/structure/B2444735.png)

